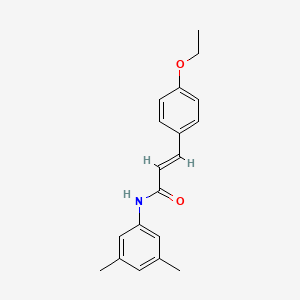![molecular formula C19H15N5S B2905025 3-[4-(1H-pyrazol-1-yl)phenyl]-6-{[(pyridin-2-yl)methyl]sulfanyl}pyridazine CAS No. 1004185-96-9](/img/structure/B2905025.png)
3-[4-(1H-pyrazol-1-yl)phenyl]-6-{[(pyridin-2-yl)methyl]sulfanyl}pyridazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[4-(1H-pyrazol-1-yl)phenyl]-6-{[(pyridin-2-yl)methyl]sulfanyl}pyridazine is a heterocyclic compound that features a pyrazole ring, a phenyl group, a pyridazine ring, and a pyridine moiety connected via a sulfanyl linkage
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(1H-pyrazol-1-yl)phenyl]-6-{[(pyridin-2-yl)methyl]sulfanyl}pyridazine typically involves multi-step organic reactions. One common method includes the formation of the pyrazole ring followed by the introduction of the phenyl group. The pyridazine ring is then synthesized and linked to the pyrazole-phenyl intermediate. Finally, the pyridine moiety is attached via a sulfanyl linkage. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for industrial applications .
Análisis De Reacciones Químicas
Types of Reactions
3-[4-(1H-pyrazol-1-yl)phenyl]-6-{[(pyridin-2-yl)methyl]sulfanyl}pyridazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the phenyl and pyridine rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and electrophiles under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Aplicaciones Científicas De Investigación
3-[4-(1H-pyrazol-1-yl)phenyl]-6-{[(pyridin-2-yl)methyl]sulfanyl}pyridazine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Mecanismo De Acción
The mechanism of action of 3-[4-(1H-pyrazol-1-yl)phenyl]-6-{[(pyridin-2-yl)methyl]sulfanyl}pyridazine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparación Con Compuestos Similares
Similar Compounds
Imidazole derivatives: Share similar heterocyclic structures and biological activities.
Pyridine derivatives: Exhibit comparable chemical properties and applications.
Pyrazole derivatives: Known for their diverse biological activities and synthetic versatility.
Uniqueness
3-[4-(1H-pyrazol-1-yl)phenyl]-6-{[(pyridin-2-yl)methyl]sulfanyl}pyridazine stands out due to its unique combination of functional groups and structural features. This uniqueness contributes to its diverse range of applications and potential as a versatile compound in scientific research and industrial applications.
Propiedades
IUPAC Name |
3-(4-pyrazol-1-ylphenyl)-6-(pyridin-2-ylmethylsulfanyl)pyridazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N5S/c1-2-11-20-16(4-1)14-25-19-10-9-18(22-23-19)15-5-7-17(8-6-15)24-13-3-12-21-24/h1-13H,14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYPCZGNNPGAVSY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CSC2=NN=C(C=C2)C3=CC=C(C=C3)N4C=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(1-cyanocyclohexyl)-2-{1-methyl-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridin-5-yl}acetamide](/img/structure/B2904944.png)



![2-(2-chlorophenyl)-N-{2-hydroxy-2-[4-(thiophen-3-yl)phenyl]ethyl}acetamide](/img/structure/B2904952.png)
![Methyl 2-(7-hydroxy-2,5-dimethylpyrazolo[1,5-a]pyrimidin-6-yl)acetate](/img/structure/B2904955.png)



![2-amino-4-(4-chlorophenyl)-7-methyl-3-(phenylsulfonyl)-4H,5H-pyrano[4,3-b]pyran-5-one](/img/structure/B2904963.png)

![Tert-butyl (3aR,6aS)-2-(6-chloropyrazin-2-yl)-3a-methyl-3,4,6,6a-tetrahydro-1H-pyrrolo[3,4-c]pyrrole-5-carboxylate](/img/structure/B2904965.png)
